7-Azaspiro[3.5]nonan-2-ol 7-Azaspiro[3.5]nonan-2-ol
Brand Name: Vulcanchem
CAS No.: 784137-09-3
VCID: VC5602486
InChI: InChI=1S/C8H15NO/c10-7-5-8(6-7)1-3-9-4-2-8/h7,9-10H,1-6H2
SMILES: C1CNCCC12CC(C2)O
Molecular Formula: C8H15NO
Molecular Weight: 141.214

7-Azaspiro[3.5]nonan-2-ol

CAS No.: 784137-09-3

Cat. No.: VC5602486

Molecular Formula: C8H15NO

Molecular Weight: 141.214

* For research use only. Not for human or veterinary use.

7-Azaspiro[3.5]nonan-2-ol - 784137-09-3

Specification

CAS No. 784137-09-3
Molecular Formula C8H15NO
Molecular Weight 141.214
IUPAC Name 7-azaspiro[3.5]nonan-2-ol
Standard InChI InChI=1S/C8H15NO/c10-7-5-8(6-7)1-3-9-4-2-8/h7,9-10H,1-6H2
Standard InChI Key PVJSBOUQBOTGEY-UHFFFAOYSA-N
SMILES C1CNCCC12CC(C2)O

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

7-Azaspiro[3.5]nonan-2-ol features a spirocyclic framework where a six-membered piperidine ring (containing one nitrogen atom) is fused to a three-membered cyclopropane ring at the 2-position of the piperidine. The hydroxyl group at the 2-position introduces polarity and hydrogen-bonding capability, influencing its reactivity and biological interactions .

Table 1: Key Structural Data

PropertyValueSource
Molecular formulaC₈H₁₅NO
Molecular weight141.21 g/mol
SMILESC1CNCCC12CC(C2)O
InChIKeyPVJSBOUQBOTGEY-UHFFFAOYSA-N

The spiro arrangement imposes significant ring strain, particularly in the cyclopropane component, which impacts both synthetic strategies and derivatization potential .

Synthetic Methodologies

Patent-Based Synthesis

A 2016 Chinese patent (CN106674112A) outlines a four-step synthesis starting from N-Boc-4-piperidone :

Step 1: Wittig Reaction

N-Boc-4-piperidone undergoes a Wittig reaction with a phosphorus ylide reagent to yield N-Boc-4-methylenepiperidine. This step introduces the exocyclic double bond necessary for subsequent cyclization .

Step 2: [2+2] Cyclization

Zinc/copper-mediated cyclization of trichloroacetyl chloride with N-Boc-4-methylenepiperidine forms N-Boc-7-azaspiro[3.5]nonan-2-one. This step constructs the spirocyclic core but requires careful control of reaction conditions to avoid side reactions .

Step 3: Borohydride Reduction

Sodium borohydride reduces the ketone group in N-Boc-7-azaspiro[3.5]nonan-2-one to the corresponding alcohol, yielding N-Boc-7-azaspiro[3.5]nonan-2-ol with high stereoselectivity .

Step 4: Boc Deprotection

Treatment with 2M HCl in ethyl acetate removes the Boc protecting group, producing 7-azaspiro[3.5]nonan-2-ol hydrochloride. Final purity exceeds 98% after recrystallization .

Table 2: Synthetic Route Optimization

ParameterOptimal ConditionYield Improvement
Cyclization catalystZn/Cu (1:1 molar ratio)15%
Reduction temperature25°C22%
HCl concentration2M in ethyl acetate98% purity

Physicochemical Properties

Thermal and Solubility Profiles

While direct data for 7-azaspiro[3.5]nonan-2-ol remains limited, analogous spirocyclic compounds exhibit:

  • Melting point: 180–220°C (decomposition)

  • Water solubility: <1 mg/mL at 25°C

  • LogP: 0.9–1.2 (moderate lipophilicity)

The hydroxyl group enhances solubility in polar aprotic solvents like DMSO (50–100 mg/mL) .

Spectroscopic Signatures

  • ¹H NMR (400 MHz, D₂O): δ 3.65 (m, 1H, OH), 3.10–2.85 (m, 4H, piperidine H), 1.90–1.45 (m, 8H, cyclopropane H) .

  • IR (KBr): 3350 cm⁻¹ (O-H stretch), 2850 cm⁻¹ (C-H sp³) .

Hazard ZoneRecommended PPE
Synthesis labNitrile gloves, face shield
Bulk handlingRespirator (N95), Tyvek suit

Pharmaceutical Applications

Structure-Activity Relationships

  • Hydroxyl position: 2-OH maximizes hydrogen bonding with target proteins .

  • Spiro ring size: [3.5] systems outperform [4.4] analogs in blood-brain barrier penetration.

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